molecular formula C18H17N5O2S B3445095 1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA

1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA

Cat. No.: B3445095
M. Wt: 367.4 g/mol
InChI Key: LLCRYZWYWUOEOG-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-prop-2-enyl-1-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-3-12-23(17(24)20-14-4-6-15(25-2)7-5-14)18-22-21-16(26-18)13-8-10-19-11-9-13/h3-11H,1,12H2,2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRYZWYWUOEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(CC=C)C2=NN=C(S2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked together through a series of condensation and substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the compound’s structure, potentially altering its properties.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the rest of the structure.

    (4-methoxyphenyl)methylamine: Contains similar functional groups but has a different overall structure.

    1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl 4-methoxybenzoate: Another compound with a methoxyphenyl group, used in different applications.

Uniqueness

1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA
Reactant of Route 2
Reactant of Route 2
1-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-3-[5-(PYRIDIN-4-YL)-1,3,4-THIADIAZOL-2-YL]UREA

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